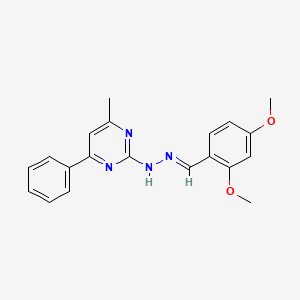![molecular formula C15H12N4O2 B3843634 1-[4-(6-Pyrazol-1-ylpyrimidin-4-yl)oxyphenyl]ethanone](/img/structure/B3843634.png)
1-[4-(6-Pyrazol-1-ylpyrimidin-4-yl)oxyphenyl]ethanone
Descripción general
Descripción
1-[4-(6-Pyrazol-1-ylpyrimidin-4-yl)oxyphenyl]ethanone is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring, linked to a phenyl group via an ether bond
Métodos De Preparación
The synthesis of 1-[4-(6-Pyrazol-1-ylpyrimidin-4-yl)oxyphenyl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones.
Synthesis of the pyrimidine ring: This involves the condensation of amidines with β-dicarbonyl compounds.
Coupling of the pyrazole and pyrimidine rings: This step often employs Suzuki-Miyaura cross-coupling reactions, which are known for their mild and functional group-tolerant conditions.
Etherification: The final step involves the formation of the ether bond between the pyrimidine-pyrazole moiety and the phenyl group, typically using Williamson ether synthesis.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often incorporating advanced catalytic systems and environmentally friendly procedures .
Análisis De Reacciones Químicas
1-[4-(6-Pyrazol-1-ylpyrimidin-4-yl)oxyphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include mild bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the phenyl ring.
Aplicaciones Científicas De Investigación
1-[4-(6-Pyrazol-1-ylpyrimidin-4-yl)oxyphenyl]ethanone has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is crucial in cancer treatment.
Biological Studies: It is used in studies related to cell cycle regulation, apoptosis, and signal transduction pathways.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(6-Pyrazol-1-ylpyrimidin-4-yl)oxyphenyl]ethanone involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the downstream signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
1-[4-(6-Pyrazol-1-ylpyrimidin-4-yl)oxyphenyl]ethanone can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity but may differ in their selectivity and potency.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These derivatives have shown significant cytotoxic activities against various cancer cell lines.
1-[4-(6-Pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone: This compound shares a similar core structure but differs in its substituents, which can affect its biological activity and applications.
Propiedades
IUPAC Name |
1-[4-(6-pyrazol-1-ylpyrimidin-4-yl)oxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-11(20)12-3-5-13(6-4-12)21-15-9-14(16-10-17-15)19-8-2-7-18-19/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJLCCHEHXRMAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NC=NC(=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-methyl-N-[(E)-1-(2,3,4,5,6-pentafluorophenyl)ethylideneamino]-6-phenylpyrimidin-2-amine](/img/structure/B3843581.png)




![4-[6-(4-nitrophenoxy)-2-phenyl-4-pyrimidinyl]morpholine](/img/structure/B3843598.png)
![4-{[2-(4-bromophenyl)-6-(4-morpholinyl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B3843624.png)



